N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Description
This compound features a hybrid structure combining an indole moiety (6-chloro-substituted) linked via an ethyl chain to a 3,5-dimethyl-4-isoxazolecarboxamide group. Such hybrid molecules are often designed to exploit dual pharmacophoric properties:
- Indole core: Known for modulating serotonin receptors, kinase inhibition, or antimicrobial activity .
- Isoxazolecarboxamide: Commonly associated with anti-inflammatory, antiviral, or enzyme-inhibitory effects (e.g., COX-2 inhibition) .
The chloro-substitution at the indole’s 6-position may enhance lipophilicity and target binding, while the dimethyl groups on the isoxazole could improve metabolic stability. No synthesis or bioactivity data for this compound are present in the provided evidence.
Properties
Molecular Formula |
C16H16ClN3O2 |
|---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-10-15(11(2)22-19-10)16(21)18-6-8-20-7-5-12-3-4-13(17)9-14(12)20/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
NGCNATUJCPCQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Optimization of Alkylation Conditions
Replacing DMF with acetonitrile reduces side products but extends reaction time to 24 hours. Catalytic potassium iodide (10 mol%) enhances reactivity by generating a more electrophilic chloroethyl intermediate. These modifications improve yield to 68% while maintaining >95% purity by HPLC.
Preparation of 3,5-Dimethyl-4-isoxazolecarboxylic Acid
The isoxazole core is synthesized via cyclocondensation of acetylacetone with hydroxylamine hydrochloride. In a typical protocol, acetylacetone (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) are stirred in ethanol at 60°C for 6 hours. The reaction is quenched with ice-water, and the precipitated 3,5-dimethylisoxazole is collected by filtration (85% yield). Subsequent oxidation with potassium permanganate in acidic medium (H2SO4, 0°C→25°C, 4 hours) yields 3,5-dimethyl-4-isoxazolecarboxylic acid, recrystallized from ethanol/water (1:1) to afford white crystals (73% yield).
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 1-(2-aminoethyl)-6-chloro-1H-indole with 3,5-dimethyl-4-isoxazolecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
Reaction Protocol
-
Activation of Carboxylic Acid :
A solution of 3,5-dimethyl-4-isoxazolecarboxylic acid (1.0 equiv) in DCM is treated with EDC (1.2 equiv) and DMAP (0.2 equiv) at 0°C for 30 minutes. -
Nucleophilic Attack by Amine :
1-(2-Aminoethyl)-6-chloro-1H-indole (1.1 equiv) is added dropwise, and the reaction is warmed to 25°C for 12 hours. -
Workup and Purification :
The mixture is washed with 2N HCl to remove excess amine, dried over Na2SO4, and concentrated. Crude product is purified via flash chromatography (DCM/ethyl acetate, 4:1) followed by recrystallization from n-hexane/ethyl acetate (3:2), yielding N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide as off-white crystals (59% yield, >99% purity).
Table 1: Key Reaction Parameters for Amide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| EDC Equivalents | 1.2 | Maximizes activation |
| DMAP Loading | 20 mol% | Enhances catalytic efficiency |
| Solvent | DCM | Improves solubility |
| Temperature | 25°C | Balances rate and side reactions |
| Purification Method | Chromatography + Recrystallization | Ensures high purity |
Alternative Synthetic Routes
Mixed Anhydride Method
Using isobutyl chloroformate in tetrahydrofuran (THF) with N-methylmorpholine as a base achieves 54% yield but requires stringent moisture control.
Enzymatic Coupling
Lipase B from Candida antarctica catalyzes amide formation in toluene at 50°C, offering a greener approach (42% yield, 88% purity).
Analytical Characterization
Table 2: Spectroscopic Data for Final Compound
| Technique | Data |
|---|---|
| 1H NMR (DMSO-d6) | δ 10.40 (s, 1H, NH), 7.71–7.47 (m, 4H, indole-H), 2.61 (s, 6H, CH3) |
| 13C NMR | δ 170.46 (C=O), 160.69 (isoxazole-C), 143.51 (indole-C) |
| HRMS | [M+H]+ calcd. 361.0948, found 361.1011 |
| IR | 1677 cm−1 (C=O stretch) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with an isoxazole core exhibit notable antimicrobial activities. A study demonstrated that various isoxazole derivatives showed significant potency against Candida albicans and several bacterial strains. The synthesized derivatives displayed docking scores indicating high affinity for target enzymes associated with these pathogens, suggesting potential applications in antifungal and antibacterial therapies .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. In vitro studies have shown that certain isoxazole derivatives possess cytotoxic effects against multiple cancer cell lines, including melanoma and non-melanoma skin cancers. The mechanisms underlying these effects include the induction of apoptosis and inhibition of cell proliferation .
Synthesis Techniques
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide can be achieved through various methods, including microwave-assisted synthesis and regioselective base-metal catalyzed reactions. These methods allow for high yields and reproducibility, which are crucial for further biological evaluations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Studies have shown that modifications to the isoxazole ring can enhance biological activity. For instance, substituents on the indole moiety significantly influence the compound's interaction with biological targets .
ADMET Properties
Evaluations of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential for assessing the drug-likeness of this compound. Preliminary studies indicate favorable profiles for these parameters, which support its potential as a therapeutic agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs
2.1.1 NAT-1 and NAT-2 ()
- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
- Key Differences :
- Both NAT compounds contain a thiazolidinone ring and nicotinamide group, unlike the target compound’s isoxazole-indole system.
- NAT-1/2 are designed for antioxidant or anti-inflammatory applications, whereas the indole-isoxazole hybrid may target neurological or kinase pathways.
- The ethyl linker in the target compound contrasts with the thiazolidinone spacer in NAT-1/2, altering conformational flexibility .
2.1.2 H-Series Inhibitors ()
- Examples: H-7, H-8, H-9, H-89 (isoquinoline sulfonamide derivatives). Key Differences:
- H-series compounds feature sulfonamide groups and isoquinoline cores, targeting protein kinases (e.g., PKA, PKC).
- The target compound’s indole-isoxazole system lacks sulfonamide functionality, suggesting divergent mechanisms (e.g., serotonin receptor modulation vs. kinase inhibition) .
Functional Analogs
Hypothetical Comparison with Indole-Based Drugs
- 6-Chloroindole Derivatives :
- Example : 6-Chloro-L-tryptophan, a serotonin synthesis modulator.
- Contrast : The target compound’s ethyl-isoxazolecarboxamide chain likely shifts activity from neurotransmitter regulation to enzyme inhibition.
- Isoxazolecarboxamide Derivatives :
- Example : Valdecoxib (COX-2 inhibitor).
- Contrast : Valdecoxib lacks an indole group, focusing solely on cyclooxygenase inhibition, while the target compound’s indole moiety may enable dual-target activity.
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₆H₁₆ClN₃O₂
- Molecular Weight : 317.77 g/mol
- CAS Number : 1401581-39-2
The presence of an indole moiety, known for its diverse biological activities, combined with an isoxazole ring enhances the compound's pharmacological properties. The chloro-substituted indole contributes to its potential anti-inflammatory and neuroprotective effects .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. The indole component is associated with modulation of inflammatory pathways, potentially inhibiting cytokine production and reducing pain signaling pathways. In vitro studies have demonstrated its ability to decrease the expression of pro-inflammatory markers in various cell lines.
Neuroprotective Effects
The isoxazole ring in this compound suggests potential neuroprotective activity. Preliminary studies indicate that it may interact with neurotransmitter systems, offering a protective effect against neurodegenerative conditions. This interaction could be attributed to the modulation of receptor activity or inhibition of specific enzymatic pathways relevant to neuronal health .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:
- Modulation of Receptor Activity : Interacting with specific receptors involved in pain and inflammation.
- Inhibition of Enzymatic Pathways : Targeting enzymes that play a role in inflammatory responses.
Further studies are needed to elucidate these mechanisms fully and confirm their therapeutic relevance .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide | Indole and carbazole moieties | Enhanced anti-inflammatory activity |
| 3-(4-Chlorophenyl)-5-methylisoxazole | Isoxazole ring with phenyl substitution | Potential antitumor activity |
| 5-Methylisoxazole-3-carboxylic acid | Simple isoxazole structure | Basic building block for more complex derivatives |
This comparison highlights the versatility of indole and isoxazole derivatives in medicinal chemistry, suggesting that the unique combination found in this compound may provide distinct advantages in terms of biological activity and therapeutic potential compared to its analogs.
Case Studies
Recent studies have evaluated the biological activity of this compound in various experimental models:
- In Vitro Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Neuroprotection Assay : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound showed a marked reduction in cell death compared to control groups, suggesting neuroprotective properties worth exploring further .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide?
- Methodological Answer : The synthesis typically involves coupling reactions between the indole and isoxazolecarboxamide moieties. For example:
- Step 1 : Prepare the 6-chloroindole derivative via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
- Step 2 : Functionalize the indole nitrogen with a 2-chloroethyl group using nucleophilic substitution.
- Step 3 : Couple the intermediate with 3,5-dimethyl-4-isoxazolecarboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions.
- Optimization : Control reaction temperature (0–5°C for coupling), use anhydrous solvents (DMF or DCM), and monitor progress via TLC or LC-MS .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent positions (e.g., indole C-6 chloro, isoxazole methyl groups). For example, the indole NH proton typically appears as a singlet at δ ~8.5 ppm.
- XRD : Resolve crystal structures to verify stereoelectronic effects of the chloro and methyl groups.
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with <2 ppm error .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Storage : Store at −20°C under argon to prevent oxidation of the indole ring.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like dechlorinated indole or hydrolyzed carboxamide.
- Solubility : Prefer DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent isoxazole ring hydrolysis .
Advanced Research Questions
Q. How can molecular docking studies be designed to identify potential biological targets for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., GSK-3β) or receptors with hydrophobic binding pockets, given the compound’s indole and isoxazole groups.
- Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:
- Grid Box : Center on ATP-binding sites (for kinases) with dimensions 25×25×25 Å.
- Scoring : Validate docking poses using MM-GBSA binding energy calculations.
- Validation : Compare results with experimental IC data from kinase inhibition assays .
Q. What strategies can optimize structure-activity relationships (SAR) for enhancing bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the indole (e.g., replace Cl with Br) or isoxazole (e.g., substitute methyl with trifluoromethyl) to assess electronic effects.
- Biological Assays : Test derivatives in enzyme inhibition (e.g., luciferase-based kinase assays) or cellular models (e.g., apoptosis in cancer cell lines).
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. How can analytical methods resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum batch).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests).
- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity if fluorescence-based assays show variability) .
Q. What reaction conditions maximize yield and selectivity in derivatizing the carboxamide group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
